molecular formula C17H17Cl2NO B3036761 2-(Allylamino)-1,1-bis(4-chlorophenyl)-1-ethanol CAS No. 400078-10-6

2-(Allylamino)-1,1-bis(4-chlorophenyl)-1-ethanol

Cat. No. B3036761
CAS RN: 400078-10-6
M. Wt: 322.2 g/mol
InChI Key: NGVWRWNEQHLYRD-UHFFFAOYSA-N
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Description

2-(Allylamino)-1,1-bis(4-chlorophenyl)-1-ethanol is an organic compound with a complex structure. It belongs to the class of 1,2,4-triazole Schiff bases . This compound exhibits potential in various therapeutic areas, including analgesic, antimicrobial, anti-inflammatory, and antidepressant effects .


Synthesis Analysis

The synthesis of this compound involves the reaction of allylamine with 1,1-bis(4-chlorophenyl)ethanol . The specific synthetic pathway and conditions may vary, but the resulting product is the target compound .


Molecular Structure Analysis

The solid-state crystal structure of This compound has been investigated using single-crystal X-ray diffraction (SCXRD) . This analysis provides insights into the arrangement of atoms within the crystal lattice. Additionally, Hirshfeld surface analysis visualizes and quantifies intermolecular interactions, revealing the molecule’s shape and properties in its crystalline environment .


Chemical Reactions Analysis

The compound’s chemical reactivity properties are explored using Conceptual Density Functional Theory (CDFT) . CDFT predicts global reactivity descriptors and local nucleophilic/electrophilic Parr functions. These insights deepen our understanding of how the compound interacts with other molecules and its potential reactivity .

Scientific Research Applications

1. Sample Preparation in Analytical Chemistry

A novel sample preparation technique called dispersive liquid-phase microextraction uses 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol (dicofol) and its degradation products for preconcentration and determination in water samples. This method involves gas chromatography-mass spectrometry (GC-MS) and offers advantages like simplicity, rapidity, and high extraction efficiency (Li et al., 2010).

2. Metabolism Studies

Studies on the metabolism of DDT, a related compound, show that 2,2-bis(p-chlorophenyl)ethanol is a substrate of liver alcohol dehydrogenase, indicating the biological relevance of similar compounds in metabolic pathways (Suggs et al., 1970).

3. Environmental Impact Assessment

The degradation of DDT and its metabolites, which are structurally related to 2-(Allylamino)-1,1-bis(4-chlorophenyl)-1-ethanol, continues to be a source of environmental contamination. Studies reveal their presence in agricultural soils, emphasizing the need for ongoing monitoring and evaluation of such compounds (Turgut et al., 2012).

4. Biocatalysis in Drug Synthesis

Biocatalysis using microorganisms for the synthesis of chiral alcohols, such as (S)-1-(2-chlorophenyl)ethanol, demonstrates the potential of using similar structures in pharmaceutical manufacturing. These processes offer high conversion rates and excellent enantiomeric excess, indicating efficiency and specificity in such reactions (Kurbanoğlu et al., 2009).

5. Chemical Synthesis and Catalysis

Research into the synthesis of similar compounds, such as 2-(4-Chlorophenyl)ethanol, highlights the versatility of these chemicals in various chemical reactions, including esterification and reduction. These methods show high yields and purity, indicating their potential utility in industrial synthesis (Yang Lirong, 2007).

properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(prop-2-enylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-2-11-20-12-17(21,13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14/h2-10,20-21H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVWRWNEQHLYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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